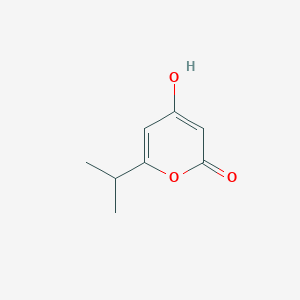

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Descripción

Propiedades

IUPAC Name |

4-hydroxy-6-propan-2-ylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQGKFBKKILFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220809-37-0 | |

| Record name | 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Routes for 4-Hydroxy-2H-pyran-2-one Derivatives

4-Hydroxy-2H-pyran-2-one derivatives are commonly prepared via:

- Substitution reactions on the pyrone ring : Introducing substituents at positions 3 and 6 of the pyran ring.

- Halogenation and nitration : Functionalizing the ring to allow further transformations.

- Reduction of nitro compounds : To amine derivatives, which can be further acylated.

- Domino or cascade reactions : To build complex substituted pyranones in fewer steps.

Preparation via Halogenation, Nitration, and Reduction (Patent US3206476A)

This method involves the preparation of substituted 4-hydroxy-6-aryl-2H-pyran-2-ones, which can be adapted for alkyl substituents such as isopropyl (propan-2-yl).

Halogenation : 3-halo-4-hydroxy-6-aryl-2-pyrones are prepared by reacting the corresponding 6-aryl-2-pyrone with halogenating agents (chlorine, bromine, iodine). Chlorination and bromination proceed readily at ambient temperature, while iodination requires oxidizing agents like mercuric oxide or nitric acid.

Nitration : Introduction of a nitro group at the 3-position is achieved by reaction with fuming nitric acid in glacial acetic acid at room temperature, yielding 4-hydroxy-3-nitro-6-aryl-2H-pyran-2-ones.

Reduction : The nitro group is reduced to an amino group using tin and hydrochloric acid in a mixture with glacial acetic acid under reflux. This produces 3-amino-4-hydroxy-6-aryl-2H-pyran-2-one hydrochlorides.

Acylation : Amino derivatives can be acylated with alkanoic anhydrides (e.g., acetic anhydride) in aqueous solution with sodium acetate to yield amide-substituted pyranones.

This sequence allows for the stepwise introduction of substituents, and the methodology can be adapted for alkyl-substituted 6-position groups such as propan-2-yl by starting from the appropriate 6-substituted pyrone precursor.

| Step | Reagents/Conditions | Product Type |

|---|---|---|

| Halogenation | Cl2, Br2, or I2 (with oxidants for I2) | 3-halo-4-hydroxy-6-aryl-2-pyrone |

| Nitration | Fuming HNO3 in glacial acetic acid | 4-hydroxy-3-nitro-6-aryl-2-pyrone |

| Reduction | Sn, HCl, glacial acetic acid, reflux | 3-amino-4-hydroxy-6-aryl-2-pyrone |

| Acylation | Alkanoic anhydride, NaOAc in water | 3-acylamido-4-hydroxy-6-aryl-2-pyrone |

Note: While the examples focus on aryl substituents, the chemistry is applicable to alkyl substituents such as propan-2-yl with appropriate starting materials and conditions.

Domino Reaction Synthesis of 2H-Pyranones (ACS Omega, 2017)

A more recent and efficient approach involves base-promoted domino reactions that generate 2H-pyranone derivatives in a single operation. The key features include:

- Use of potassium hydroxide (KOH) as a base in dimethylformamide (DMF) solvent at elevated temperature (~100°C).

- Reaction of aryl or alkyl-substituted precursors with malononitrile and secondary amines (e.g., piperidine or pyrrolidine) to form substituted 2-oxo-2H-pyran-3-carbonitriles.

- The domino process involves sequential addition-elimination, cyclization, and ring transformations, leading to the formation of the pyranone ring with substituents at the 4- and 6-positions.

- This method avoids the need for organometallic catalysts and provides high yields with good selectivity.

Although the reported examples focus on aryl substituents, the methodology can be adapted to alkyl substituents such as propan-2-yl at the 6-position by selecting appropriate starting materials.

| Parameter | Conditions/Details |

|---|---|

| Base | KOH (1.2 equivalents) |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 1 hour for initial steps, additional time after malononitrile addition |

| Substrates | 6-aryl or 6-alkyl substituted precursors, malononitrile, secondary amines |

| Product Isolation | Precipitation by pouring into ice water, recrystallization |

This method is notable for its operational simplicity and high efficiency in synthesizing 4-hydroxy-2H-pyran-2-one derivatives.

Production via Dechlorination and Decarboxylation of Pyran-3-carboxylic Acids (Patent JPH0259566A)

Another approach to preparing 4-hydroxy-2H-pyran-2-one derivatives involves:

- Starting from 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid derivatives.

- Performing dechlorination and decarboxylation under reflux conditions in acetic acid.

- Using hydrogenation catalysts such as 10% palladium on carbon under hydrogen atmosphere to facilitate removal of halogen substituents and decarboxylation.

- Final isolation involves filtration, concentration under reduced pressure, and recrystallization.

This method is useful for preparing the unsubstituted 4-hydroxy-2H-pyran-2-one core and can be adapted to substituted derivatives by starting from appropriately substituted carboxylic acid precursors.

| Step | Conditions/Details | Outcome |

|---|---|---|

| Reflux | 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid in acetic acid, ~1.5 hours | Decarboxylation and dechlorination |

| Hydrogenation | 10% Pd/C catalyst, H2 atmosphere, ~4 hours | Removal of halogen substituents |

| Workup | Filtration, concentration under reduced pressure, recrystallization | Pure 4-hydroxy-2H-pyran-2-one |

This approach provides a route to the pyranone core that can be further functionalized to introduce the propan-2-yl group at the 6-position.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The halogenation and nitration route is classical and allows precise control over substitution patterns but involves multiple steps and use of hazardous reagents (e.g., fuming nitric acid, halogens).

The domino reaction approach represents a modern synthetic strategy that improves efficiency and selectivity, reducing the number of purification steps and avoiding toxic reagents.

The dechlorination and decarboxylation method is useful for preparing the core pyranone structure, which can then be functionalized further by alkylation or other substitution reactions to install the propan-2-yl group.

In all cases, purification typically involves recrystallization or chromatography, and the compounds form salts with bases due to the acidic hydroxyl at position 4, facilitating isolation.

The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Análisis De Reacciones Químicas

Key Chemical Reactions

a. Oxidation

-

Converts the hydroxyl group to a ketone, yielding 4-oxo-6-(propan-2-yl)-2H-pyran-2-one .

-

Mechanism : Oxidation of the hydroxyl group via oxidizing agents (e.g., KMnO₄ or CrO₃) .

b. Reduction

-

Reduces the carbonyl group to a hydroxyl, forming 4-hydroxy-6-(propan-2-yl)tetrahydro-2H-pyran-2-one .

-

Reagents : NaBH₄ or LiAlH₄.

c. Substitution Reactions

-

The hydroxyl group acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides, acyl chlorides).

-

Example: Acetylation yields 4-acetoxy-6-(propan-2-yl)-2H-pyran-2-one .

d. Annulation

-

Forms fused ring systems by reacting with cycloalkanones (e.g., cyclohexanone) under basic conditions.

Table 2: Reaction Products and Conditions

Biological Activity

The compound exhibits potential in:

-

Anti-inflammatory activity : Hydroxyl group facilitates hydrogen bonding with enzymes .

-

Antioxidant properties : Phenolic hydroxyl group scavenges free radicals .

-

Pharmacological targets : Inhibits platelet aggregation and modulates kidney function .

Mechanistic Insights

a. Knoevenagel–Michael Mechanism

-

Knoevenagel condensation : Acetone reacts with malonic acid to form β-diketo intermediates .

-

Michael addition : β-diketo intermediates add to α,β-unsaturated carbonyl compounds.

b. Annulation Pathway

Structural Analogs

| Compound | Key Difference | Application |

|---|---|---|

| 4-Hydroxycoumarin | Lacks isopropyl group | Anticoagulant |

| Triacetic acid lactone | Methyl substituent | Antimicrobial |

| Dehydroacetic acid | Conjugated double bonds | Food additive |

Aplicaciones Científicas De Investigación

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents.

Mecanismo De Acción

The mechanism of action of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Actividad Biológica

4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one, commonly referred to as a derivative of 2-pyrone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C_10H_12O_3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

This compound features a pyran ring with hydroxyl and isopropyl substituents, which contribute to its biological reactivity.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, particularly T47D cells, with an effective concentration (EC50) as low as 0.08 µM. This demonstrates its potential as a lead compound for developing new anticancer therapies .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

Studies have also reported the antimicrobial activity of this compound against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .

- Induction of Apoptosis : By activating caspase pathways, the compound promotes programmed cell death in cancer cells, contributing to its anticancer effects .

- Antioxidant Mechanisms : The compound's ability to donate electrons allows it to neutralize free radicals effectively, reducing oxidative stress within cells .

Case Study 1: Anticancer Evaluation

In a controlled study involving T47D breast cancer cells, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(4-methylphenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine was identified as a potent apoptosis inducer derived from the parent compound. The study reported significant growth inhibition with a GI50 value of 0.05 µM .

Case Study 2: Antimicrobial Screening

A series of derivatives based on the pyran structure were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced activity significantly compared to unmodified compounds .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, and how do reaction conditions influence yield?

- Methodology : Multicomponent reactions (MCRs) using precursors like phenylglyoxal hydrate and 4-hydroxy-6-methyl-2H-pyran-2-one, catalyzed by p-toluenesulfonic acid under reflux, are effective for pyranone derivatives . Optimize solvent choice (e.g., ethanol) and reaction time (≥6 hours) to achieve yields >70%. Purification via vacuum distillation or column chromatography is critical to isolate the product from unreacted intermediates .

- Data Note : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, retention time ~8.2 min) .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Approach : Combine NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry (HRMS). Key spectral markers include:

- ¹H NMR : Aromatic proton singlet at δ 6.2–6.4 ppm (pyranone ring) and isopropyl group signals at δ 1.2–1.4 ppm (doublet) .

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

- HRMS : Exact mass 168.0423 (C₈H₈O₃) with isotopic pattern matching theoretical values .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Screening : Use in vitro assays for antioxidant (DPPH radical scavenging), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC against E. coli and S. aureus) activities .

- Controls : Compare with structurally similar compounds like 5,6-dehydrokawain (IC₅₀ ~25 μM for COX-2 inhibition) to contextualize results .

Advanced Research Questions

Q. How does the isopropyl substituent at position 6 affect electronic properties and reactivity?

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The isopropyl group induces steric hindrance, reducing nucleophilic attack at C-3 but enhancing stability of the enol tautomer .

- Experimental Validation : Compare reaction kinetics with 6-methyl analogs in nucleophilic substitution (e.g., using benzyl chloride). Lower reactivity (k ~0.15 M⁻¹s⁻¹ vs. 0.35 M⁻¹s⁻¹ for methyl derivatives) confirms steric effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

- Troubleshooting :

- Dose Dependency : Re-evaluate IC₅₀ values across concentrations (1–100 μM) using MTT assays. Pyranones often exhibit hormetic effects (pro-survival at low doses, cytotoxic at high doses) .

- Cell Line Specificity : Test activity in multiple lines (e.g., HeLa vs. HEK293) to identify selective toxicity .

- Metabolite Interference : Use LC-MS to detect degradation products (e.g., 4-hydroxy-2-pyrone) that may confound results .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Catalytic Systems : Employ chiral catalysts like (R)-BINOL-phosphoric acid in asymmetric Michael additions to the pyranone core. Achieve enantiomeric excess (ee) >90% via optimized solvent (toluene) and temperature (-20°C) .

- Characterization : Confirm enantiopurity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) and circular dichroism (CD) spectroscopy .

Methodological Resources

Critical Notes

- Avoid Commercial Sources : Synthetic protocols should prioritize lab-scale methods over vendor-dependent routes .

- Data Reproducibility : Cross-validate spectral data with public databases (PubChem, HMDB) to ensure consistency .

- Ethical Compliance : Adhere to biosafety protocols for cytotoxicity studies (e.g., NIH Guidelines for Recombinant DNA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.